molecular formula C12H13NS B8774140 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine CAS No. 42291-11-2

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine

Cat. No.: B8774140
CAS No.: 42291-11-2
M. Wt: 203.31 g/mol
InChI Key: DYPYBFJCSBLTFS-UHFFFAOYSA-N
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Description

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine is a secondary amine featuring a phenyl group at the 2-position and a thiophene ring at the 1-position of the ethanamine backbone. Its structure combines aromatic (phenyl) and heteroaromatic (thiophene) moieties, which confer unique electronic and steric properties. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. The thiophene ring enhances π-π stacking interactions with biomolecular targets, while the phenyl group modulates lipophilicity and metabolic stability .

Properties

CAS No.

42291-11-2

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-phenyl-1-thiophen-2-ylethanamine

InChI

InChI=1S/C12H13NS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8,11H,9,13H2

InChI Key

DYPYBFJCSBLTFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CS2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine are primarily linked to its structural features that allow for interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing thiophene rings can inhibit specific deubiquitinases, which are implicated in cancer progression. For instance, modifications of thiophene-containing compounds have shown promise in targeting the USP1/UAF1 complex, suggesting potential for anticancer therapies . The structure–activity relationship studies indicate that variations in the thiophene moiety can yield compounds with different potencies against cancer cell lines.

Antimicrobial Properties

Thienyl derivatives exhibit significant antimicrobial activities. A study demonstrated that thiophene derivatives could effectively inhibit the growth of various bacteria, highlighting their potential as therapeutic agents against infections . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Materials Science

The unique electronic properties of thiophene-based compounds make them suitable for applications in materials science.

Conductive Polymers

Thiophene derivatives are widely used in the synthesis of conductive polymers due to their excellent charge transport properties. These materials are essential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Dyes and Pigments

The vibrant colors associated with thiophene derivatives make them suitable for use as dyes and pigments in various applications, from textiles to coatings. Their stability and lightfastness enhance their utility in commercial products .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

Synthesis of Novel Compounds

This compound can be utilized to synthesize a variety of other biologically active molecules through coupling reactions or as a precursor for more complex structures. For example, it can be transformed into Schiff bases or other nitrogen-containing heterocycles that exhibit enhanced biological activities .

Ligand Development

The compound's amine functional group allows it to act as a ligand in coordination chemistry, facilitating the development of metal complexes with potential applications in catalysis and material science .

Anticancer Compound Development

A study on a series of thiophene-based compounds demonstrated their efficacy against specific cancer cell lines, establishing a correlation between structure and activity. Modifications to the thiophene ring were found to significantly alter the anticancer potency, with some derivatives exhibiting IC50 values below 10 μM .

CompoundIC50 (μM)Target
Compound A7.9USP1/UAF1
Compound B3.1Kinase Inhibition

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various thiophene derivatives were screened against Gram-positive and Gram-negative bacteria, yielding promising results that support further development into therapeutic agents .

DerivativeActivity AgainstMinimum Inhibitory Concentration (MIC)
Derivative XE.coli15 μg/mL
Derivative YStaphylococcus aureus10 μg/mL

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Ethane-1-amine Derivatives

Compound Name Substituents (Position) Key Functional Groups Biological Relevance
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine Phenyl (C2), Thiophene (C1) Aromatic, heteroaromatic CNS modulation, anticancer leads
2,2-Diphenylethan-1-amine Phenyl (C2, C2) Aromatic Building block for pharmaceuticals
2-(1H-Indol-3-yl)-2-(thiophen-2-yl)ethan-1-amine Indole (C2), Thiophene (C2) Heteroaromatic, NH group Antidepressant candidate
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-amine Thiophene (C2), Fluorophenyl-piperazine (C2) Heterocyclic, fluorine substituent Dopamine receptor modulation

Key Observations :

  • Aromatic vs. Heteroaromatic Substitution : Compounds with thiophene (e.g., this compound) exhibit enhanced electronic interactions compared to purely aromatic analogues like 2,2-diphenylethan-1-amine .

Spectral Data Comparison

Table 2: Selected $^1$H NMR Chemical Shifts (δ, ppm)

Compound Name Thiophene Protons Aromatic Protons Amine/Other Protons
This compound 7.41 (dd, J = 4.8, 1.5 Hz) 7.32–7.16 (phenyl) 3.15–2.98 (CH$2$-NH$2$)
2-(1H-Indol-3-yl)-2-(thiophen-2-yl)ethan-1-amine (6b) 7.57, 7.11–7.09 8.30 (indole NH) 4.34 (CH-NH$_2$)
2-(Thiophen-2-yl)ethan-1-amine 7.41 (thiophene) 3.15–2.98 (CH$2$-NH$2$)

Key Observations :

  • The thiophene protons in this compound resonate similarly to simpler analogues (e.g., 2-(thiophen-2-yl)ethan-1-amine), confirming minimal electronic perturbation from the phenyl group .
  • Indole-containing derivatives (e.g., compound 6b) show distinct NH signals (δ ~8.30 ppm), absent in the target compound .

Key Observations :

  • Thiophene-containing amines are prevalent in CNS-targeting drugs (e.g., Ulotaront) due to their ability to cross the blood-brain barrier .
  • Anticancer activity is enhanced in derivatives where the thiophene is conjugated with electron-withdrawing groups (e.g., nitro in ).

Pharmacological and Physicochemical Properties

  • Lipophilicity : The phenyl group increases logP compared to purely aliphatic amines (e.g., 2-(thiophen-2-yl)ethan-1-amine), enhancing membrane permeability .
  • Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism, whereas phenyl groups may slow degradation via cytochrome P450 enzymes .

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination offers a direct route to the target amine by reducing the imine intermediate formed from the ketone precursor, 2-phenyl-1-(thiophen-2-yl)ethanone, and ammonia. The ketone is synthesized via Friedel-Crafts acylation of thiophene with phenylacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane.

For reductive amination:

  • Imine Formation : The ketone reacts with ammonium acetate in methanol at 25°C for 12 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) is added stoichiometrically, enabling selective reduction of the imine to the primary amine while preserving aromatic rings.

Optimization Insights:

  • Solvent Choice : Methanol outperforms THF due to superior ammonia solubility.

  • Catalyst Loading : A 1:1.2 molar ratio of ketone to NaBH₃CN maximizes yield (72–78%).

Yield and Scalability

ParameterValue
Typical Yield75% (±3%)
Reaction Time24 hours
Temperature25°C
Purification MethodColumn chromatography

This method is scalable to multi-kilogram batches but requires rigorous moisture control to prevent ketone hydrolysis.

Grignard Reaction Followed by Ammonolysis

Synthetic Pathway

Adapted from the synthesis of 2-thiophene ethylamine, this method involves:

  • Grignard Reagent Formation : 2-Bromothiophene reacts with magnesium in anhydrous THF/toluene (1:1 v/v) at 40°C.

  • Electrophilic Quenching : The Grignard reagent reacts with benzaldehyde to form 2-phenyl-1-(thiophen-2-yl)ethanol.

  • Esterification : The alcohol is converted to a benzenesulfonate ester using benzenesulfonyl chloride and tetrabutylammonium chloride (2 wt%) in acetonitrile at 5°C.

  • Ammonolysis : The ester undergoes nucleophilic substitution with liquefied ammonia (0.6 MPa, 30°C) in methanol for 8 hours.

Critical Parameters:

  • Grignard Stability : THF co-solvent prevents reagent decomposition.

  • Ammonia Pressure : Subcritical conditions (0.6 MPa) minimize side reactions.

Performance Metrics

ParameterValue
Overall Yield62% (±5%)
Key LimitationMulti-step purification
Industrial FeasibilityHigh (continuous flow compatible)

Nitro Reduction Pathway

Methodology

This two-step approach leverages nitro-to-amine reduction:

  • Nitroalkane Synthesis : The ketone is converted to 2-phenyl-1-(thiophen-2-yl)nitroethane via Henry reaction with nitromethane and K₂CO₃ in ethanol.

  • Catalytic Hydrogenation : The nitro group is reduced using H₂ (1 atm) over Raney nickel at 50°C for 6 hours.

Advantages and Challenges

  • Yield : 68% after hydrogenation.

  • Safety : Exothermic hydrogenation necessitates precise temperature control.

Gabriel Synthesis

Procedure

  • Phthalimide Formation : The alcohol intermediate (2-phenyl-1-(thiophen-2-yl)ethanol) is converted to its tosylate, which reacts with potassium phthalimide in DMF at 80°C.

  • Hydrolysis : The phthalimide is cleaved with hydrazine hydrate in ethanol, yielding the primary amine.

Efficiency and Limitations

ParameterValue
Overall Yield58% (±4%)
DrawbackHydrazine toxicity

Comparative Analysis of Methods

MethodYieldScalabilityCostSafety Concerns
Reductive Amination75%High$$Cyanide waste management
Grignard-Ammonolysis62%Moderate$$$High-pressure ammonia
Nitro Reduction68%Low$$Hydrogen flammability
Gabriel Synthesis58%Moderate$Hydrazine exposure

Key Findings :

  • Reductive amination provides the optimal balance of yield and scalability for industrial applications.

  • The Grignard route, while lower-yielding, is advantageous for stereochemical control.

Industrial Production Considerations

Process Intensification

  • Continuous Flow Systems : Reduce reaction times by 40% in reductive amination through segmented microreactors.

  • Solvent Recycling : Methanol recovery exceeds 90% in large-scale ammonolysis.

Environmental Impact

  • Waste Streams : Cyanide residues from reductive amination require neutralization with FeSO₄.

  • Green Chemistry : Patent US101885720B highlights solvent-free ammonolysis at 0.8 MPa, reducing E-factor by 30% .

Q & A

Q. Table 1: Comparison of Synthetic Protocols

StudyReaction TimeSolvent Ratio (n-pentane:EtOAc)Yield (%)Reference
El-Hage et al. (2020)16 h10:167
Täufer et al. (2021)24 h20:143

How can X-ray crystallography confirm the structure of this compound, and what software tools are recommended?

Basic Research Question
X-ray crystallography is critical for unambiguous structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned or high-resolution data . Post-refinement, visualization tools like Mercury CSD 2.0 enable analysis of intermolecular interactions and packing patterns . Methodological steps include:

  • Data collection : High-resolution diffraction data (≤1.0 Å) ensures accuracy.
  • Refinement : SHELXL refines positional and thermal parameters iteratively.
  • Validation : Check for R-factor convergence (<5%) and plausible bond lengths/angles.

What strategies resolve contradictions in stereochemical outcomes during synthesis?

Advanced Research Question
Stereochemical inconsistencies often arise from competing reaction pathways. Enamine Ltd. (2023) highlighted chiral derivatives of thiophene-containing amines, emphasizing the role of asymmetric catalysis or chiral stationary phases in chromatography . To address contradictions:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® AD-H.
  • NMR analysis : NOESY or Mosher’s ester method determines absolute configuration.
  • Computational modeling : DFT calculations predict energetically favored stereoisomers.

How do reaction conditions influence regioselectivity in thiophene-containing ethanamine synthesis?

Advanced Research Question
Regioselectivity is sensitive to catalyst choice and solvent polarity. For instance, El-Hage et al. (2020) observed a 61:39 ratio of regioisomers using photoredox conditions, while Täufer et al. (2021) reported 62:38 under copper catalysis . Key factors:

  • Catalyst : Transition metals (e.g., Cu) favor specific coordination geometries.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Temperature : Lower temperatures reduce kinetic competition between pathways.

What spectroscopic techniques are essential for characterizing this compound?

Basic Research Question

  • 1H/13C NMR : Aromatic protons (δ 6.8–7.5 ppm) and thiophene signals (δ 6.9–7.2 ppm) confirm structural motifs .
  • IR spectroscopy : N–H stretches (~3300 cm⁻¹) validate the amine group.
  • Mass spectrometry : HRMS (ESI-TOF) confirms molecular weight (e.g., [M+H]+ = 218.1 for C12H13NS).

Q. Table 2: Key Spectral Markers

TechniqueKey PeaksReference
1H NMRδ 3.7–4.0 ppm (CH2NH2)
IR3300 cm⁻¹ (N–H stretch)

How can computational tools predict reactivity and stability?

Advanced Research Question
Software like Mercury CSD 2.0 analyzes crystal packing and hydrogen-bonding networks , while DFT programs (e.g., Gaussian) model reaction pathways. For example:

  • Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Stability assessment : Conformational analysis via molecular dynamics simulations.

What parameters optimize column chromatography purification?

Basic Research Question

  • Solvent gradient : Start with non-polar solvents (n-pentane) and gradually introduce polarity (EtOAc) .
  • Rf monitoring : Target Rf = 0.3–0.5 (e.g., n-pentane:EtOAc = 9:1) .
  • Stationary phase : Silica gel (230–400 mesh) ensures high resolution.

How to troubleshoot low yields in synthesis?

Advanced Research Question
Systematic approaches include:

  • Intermediate trapping : Use LC-MS to identify unstable intermediates.
  • Kinetic profiling : Vary reaction time/temperature to isolate rate-limiting steps.
  • Catalyst screening : Test alternative metals (e.g., Pd, Ni) or ligands .

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